molecular formula C9H8ClN5 B12700375 9H-Purin-6-amine, 9-(4-chloro-1,2-butadienyl)- CAS No. 117011-71-9

9H-Purin-6-amine, 9-(4-chloro-1,2-butadienyl)-

Cat. No.: B12700375
CAS No.: 117011-71-9
M. Wt: 221.64 g/mol
InChI Key: GDJCTUIDPUXEQG-UHFFFAOYSA-N
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Description

ClCH2CH=C=CH-adenine is a compound that combines the properties of chloroacetaldehyde and adenine. Chloroacetaldehyde is an organic compound with the formula ClCH2CHO, known for its high electrophilicity and potential as an alkylating agent . Adenine is a purine nucleobase that plays a crucial role in the structure of DNA and RNA . The combination of these two components results in a compound with unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ClCH2CH=C=CH-adenine can be achieved through various methods. One common approach involves the reaction of chloroacetaldehyde with adenine under controlled conditions. The reaction typically requires a solvent such as dimethyl sulfoxide (DMSO) and a base like potassium carbonate to facilitate the reaction . The reaction is carried out at elevated temperatures to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

Industrial production of ClCH2CH=C=CH-adenine involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization .

Comparison with Similar Compounds

ClCH2CH=C=CH-adenine can be compared with other acyclic nucleoside analogues such as adenallene and cytallene . These compounds also exhibit antiviral properties but differ in their chemical structure and specific biological activities.

List of Similar Compounds

Biological Activity

9H-Purin-6-amine, 9-(4-chloro-1,2-butadienyl)-, also known as ClCH2CH=C=CH-adenine, is a purine derivative with significant biological activity. This compound has garnered attention for its potential applications in medicinal chemistry, particularly as an inhibitor of specific enzymes and in cancer treatment. This article reviews the biological activity of this compound, highlighting its mechanisms of action, structure-activity relationships, and relevant case studies.

  • CAS Number : 117011-71-9
  • Molecular Formula : C9H8ClN5
  • Molecular Weight : 221.64 g/mol
  • IUPAC Name : [9-(4-chlorobut-2-enylidene)purin-9-ium-6-yl]azanide

The compound features a chloro group and an unsaturated butadiene moiety that contribute to its reactivity and biological interactions.

The biological activity of 9H-Purin-6-amine, 9-(4-chloro-1,2-butadienyl)- is primarily attributed to its ability to interact with nucleophilic sites in proteins and nucleic acids. The chloro group can form covalent bonds with these sites, leading to modifications that may alter the function of these biomolecules.

1. Inhibition of Aldose Reductase

Recent studies have identified derivatives of 9H-Purin-6-amine as potent inhibitors of aldose reductase (ALR), an enzyme implicated in diabetic complications. A series of synthesized derivatives exhibited submicromolar IC50 values against ALR2:

CompoundIC50 (μM)Selectivity
4e0.038High
Other derivativesVariesModerate to High

The structure-activity relationship (SAR) studies indicated that the presence of a carboxylic acid group and various halogen substituents on the benzylamine side chain enhance inhibitory potency and selectivity against ALR .

2. Antitumor Activity

The compound has also been evaluated for its cytotoxic effects on cancer cell lines. A study reported that N-(9H-purin-6-yl) benzamide derivatives showed activities ranging from 3 to 39 μM:

CompoundActivity Range (μM)Mechanism
Lead compound3 - 39Induction of apoptosis
ProdrugSynergistic with fludarabineEnhanced cytotoxicity

In vivo experiments demonstrated weak antitumoral activity, indicating the need for further optimization to improve efficacy .

Case Studies

Several case studies have explored the biological implications of this compound:

  • Aldose Reductase Inhibition :
    • A study synthesized various derivatives and tested their inhibitory effects on ALR. The most active derivative (compound 4e) was highlighted for its strong selectivity and low IC50 value .
  • Cytotoxicity in Cancer Models :
    • Research on N-(9H-purin-6-yl) benzamide derivatives revealed significant cytotoxicity against various cancer cell lines. The study utilized MTT assays and cell cycle distribution analyses to confirm the induction of apoptosis .

Properties

CAS No.

117011-71-9

Molecular Formula

C9H8ClN5

Molecular Weight

221.64 g/mol

IUPAC Name

[9-(4-chlorobut-2-enylidene)purin-9-ium-6-yl]azanide

InChI

InChI=1S/C9H8ClN5/c10-3-1-2-4-15-6-14-7-8(11)12-5-13-9(7)15/h1-2,4-6H,3H2,(H-,11,12,13)

InChI Key

GDJCTUIDPUXEQG-UHFFFAOYSA-N

Canonical SMILES

C1=NC(=C2C(=N1)[N+](=CC=CCCl)C=N2)[NH-]

Origin of Product

United States

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